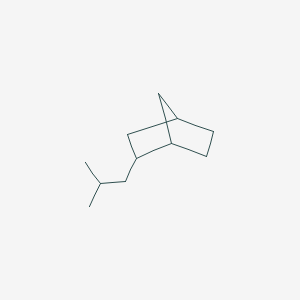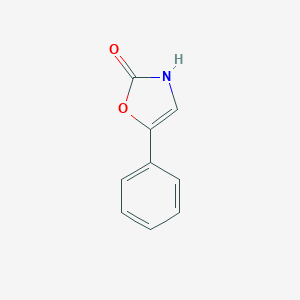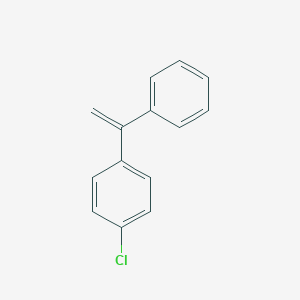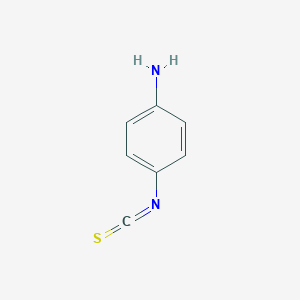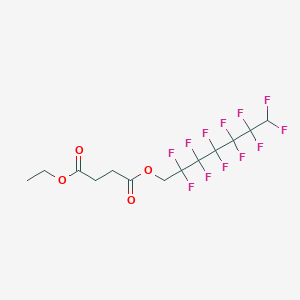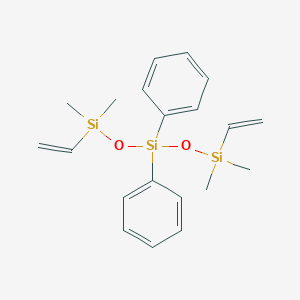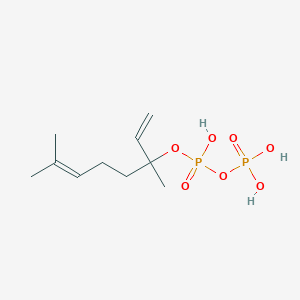
3-(3-((二甲基(乙烯基)甲硅烷基)氧基)-1,1,5,5-四甲基-1,5-二乙烯基三甲硅氧基-3-基)丙基甲基丙烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate is a useful research compound. Its molecular formula is C19H38O5Si4 and its molecular weight is 458.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Hydrogel Formation
This compound has been used in the formation of hydrogels, specifically 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone (TMSPM/NVP) xerogels . The hydrogels were characterized in terms of modulus cross-linking density and polymer-solvent interaction parameters . These hydrogels have potential use in different biomedical applications .
Polymer Composites
The compound has been used in the functionalization of barium titanate nanoparticles (BTONP) with 3-(trimethoxysilyl)propyl methacrylate (TMSPM) used as a linker to an acrylate-based matrix polymer . This functionalization improves the dispersion of particles, increases suspension viscosity, and decreases the curing depth and dielectric properties .
Dental Resins
The compound has been used in the functionalization of dental resins . The functional dental resin with silanol groups on the matrix surface was designed and prepared by photopolymerization and sol–gel processes .
Silane Coupling Agent
The compound has been used as a silane coupling agent in various applications . The particles, which were successfully modified with 3-(trimethoxysilyl)propyl methacrylate silane coupling agent using different solvent for silane hydrolysis reaction, demonstrated a promising application in polymers processing .
Surface Modification
The compound has been used in surface modification . Silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .
Synthesis in Nanoparticles
Amino-silanized surfaces are used in many laboratories and in industrial process e.g., synthesis in nanoparticles .
作用机制
Target of Action
Methacryloxypropyltris(vinyldimethylsiloxy)silane, also known as 3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate, primarily targets polymerization reactions . It is widely used as a monomer and as a coupling agent in these reactions .
Mode of Action
This compound interacts with its targets by copolymerizing with other monomers, such as styrene or acrylates . This interaction results in the production of polymer films with improved mechanical properties and adhesion to various substrates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization process . The downstream effects of this pathway include the formation of polymer films with enhanced mechanical properties and substrate adhesion .
Pharmacokinetics
It’s important to note that the compound isimmiscible with water , which could impact its distribution and elimination in a biological context.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of polymer films with improved mechanical properties . These films exhibit enhanced adhesion to various substrates, making the compound valuable in materials science and engineering applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s immiscibility with water could affect its performance in aqueous environments. Additionally, the compound’s stability under various temperature conditions could also influence its efficacy and stability.
属性
IUPAC Name |
3-tris[[ethenyl(dimethyl)silyl]oxy]silylpropyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O5Si4/c1-12-25(6,7)22-28(23-26(8,9)13-2,24-27(10,11)14-3)17-15-16-21-19(20)18(4)5/h12-14H,1-4,15-17H2,5-11H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMLHNVAWXBESP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O5Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581594 |
Source


|
| Record name | 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate | |
CAS RN |
17096-10-5 |
Source


|
| Record name | 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


